molecular formula C10H13N5O4 B119199 Acyclovir Acetate CAS No. 102728-64-3

Acyclovir Acetate

Cat. No.: B119199
CAS No.: 102728-64-3
M. Wt: 267.24 g/mol
InChI Key: DMHAXLGAKQREIL-UHFFFAOYSA-N
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Description

Acyclovir Acetate (IUPAC name: 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate) is a synthetic derivative and a known impurity of the antiviral drug Acyclovir (CAS: 59277-89-3). Its molecular formula is C₁₀H₁₃N₅O₄, with a molecular weight of 267.25 g/mol . Structurally, it differs from Acyclovir by the addition of an acetylated hydroxyl group, which enhances lipophilicity compared to the parent compound . This compound is primarily identified during quality control analyses of Acyclovir formulations, as its presence can indicate incomplete synthesis or degradation . While it lacks direct antiviral activity, its physicochemical properties are critical for understanding drug stability, impurity profiling, and formulation optimization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir Acetate typically involves the reaction of guanine with 2-oxa-1,4-butanediol diacetate in the presence of a catalyst. One common method includes heating a mixture of guanine, hexamethyldisilazane, and ammonium sulfate to 115-118°C for 18 hours. This process forms a silylated intermediate, which is then reacted with 2-oxa-1,4-butanediol diacetate and trimethylsilyl triflate at 130°C for 4.5 hours. The final product is obtained by cooling the mixture and precipitating the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Chromatographic techniques are often employed to separate the desired product from isomeric impurities .

Chemical Reactions Analysis

Purification of DA-ACV

Residual acetic anhydride and unreacted OBD in DA-ACV are removed via ethanol washing, which is critical to avoid potassium acetate formation during hydrolysis .

Washing Efficacy :

Washing StepMAG Content (Before)MAG Content (After)
Ethanol4.2%0.3%
Data from demonstrates that ethanol washing reduces guanine-forming impurities significantly.

Hydrolysis of DA-ACV to Acyclovir

DA-ACV undergoes hydrolysis in the presence of methanolic potassium hydroxide (KOH) to form acyclovir potassium salt (ACV-K), which is subsequently acidified to yield pure ACV .

Hydrolysis Reaction :

DA ACV+3KOHACV K+2CH3COOK+H2O\text{DA ACV}+3\text{KOH}\rightarrow \text{ACV K}+2\text{CH}_3\text{COOK}+\text{H}_2\text{O}

Key Conditions :

  • Temperature : 18–22°C during KOH addition, followed by heating to 67°C .

  • KOH Stoichiometry : 3 equivalents required for complete deacetylation .

Yield Optimization :

ParameterValueOutcome
KOH Addition MethodStepwise (3 stages)Prevents excessive viscosity
SolventMethanolEnhances solubility of intermediates

Analytical Characterization

  • FTIR Analysis : DA-ACV shows characteristic peaks at 1735 cm⁻¹ (C=O stretch of acetate) and 1660 cm⁻¹ (C=N stretch of guanine) .

  • NMR Data :

    • ¹H NMR (DMSO-d₆) : δ 7.4 (s, 1H, guanine H-8), 5.2 (s, 2H, CH₂OAc) .

    • ¹³C NMR : δ 167.9 (C=O acetate), 161.8 (C-4 guanine) .

Industrial and Environmental Considerations

  • Solvent Selection : Toluene replaces DMSO in scaled-up processes to reduce reprocessing costs .

  • Waste Management : Acetic anhydride byproducts are neutralized to minimize environmental impact .

Scientific Research Applications

Acyclovir Acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acyclovir Acetate involves its conversion to active metabolites that inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby exerting antiviral effects. The compound targets viral enzymes and pathways, making it effective against certain viral infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Acyclovir

Acyclovir derivatives are designed to improve solubility, bioavailability, or target specificity. Key compounds include:

Compound Molecular Formula Molecular Weight (g/mol) Aqueous Solubility (mol/dm³) Log P (1-octanol/water) Antiviral Activity (vs. HSV-1) Key Feature(s)
Acyclovir C₈H₁₁N₅O₃ 225.21 ~10⁻² -1.56 IC₅₀: 0.1–0.7 μM Parent compound; high water solubility
Acyclovir Acetate C₁₀H₁₃N₅O₄ 267.25 Not reported Estimated +0.2–0.5 Inactive Impurity; increased lipophilicity
Tricyclic Derivative (Compound 8) C₁₅H₁₃N₅O₃ 311.30 10⁻⁴–10⁻⁵ +1.8 IC₅₀: 0.05 μM Aromatic substituent; low solubility, high potency
Acyclovir EP Impurity A C₁₀H₁₃N₅O₄ 267.25 Not reported Similar to this compound Inactive Structural isomer; stability marker
6-Chloro this compound C₁₀H₁₂ClN₅O₄ 316.70 Not reported +0.9 Not reported Chlorinated analog; research tool

Key Findings :

  • Solubility-Lipophilicity Trade-off : Acyclovir’s high aqueous solubility (~10⁻² mol/dm³) ensures systemic absorption but limits membrane permeability. In contrast, tricyclic derivatives with aromatic groups (e.g., Compound 8) exhibit 100-fold lower solubility but superior lipophilicity (log P +1.8), enhancing cell penetration .
  • Impurity Profiles : this compound and its analogs (e.g., EP Impurity A) are critical for pharmaceutical quality control. Their detection ensures batch consistency and compliance with regulatory standards .
  • Clinical Alternatives : Ganciclovir, a broader-spectrum antiviral, shows higher potency (IC₅₀: 0.02–0.1 μM) but greater toxicity compared to Acyclovir. In a clinical study, Acyclovir and Ganciclovir demonstrated comparable efficacy in treating acute retinal necrosis when combined with corticosteroids .

Formulation and Delivery Systems

  • Polymer-Based Carriers : Copolymers like poly(HEMA-co-vinyl acetate) enable sustained release of Acyclovir, achieving 80% drug release over 48 hours without cytotoxicity .
  • Nanoparticles: Carboxymethyl cellulose acetate butyrate (CMCAB) nanoparticles enhance solubility of poorly soluble Acyclovir derivatives, with particle sizes ranging from 150–300 nm depending on synthesis methods .

Natural Compounds with Synergistic Effects

  • Oleuropein (from olive leaf ethyl acetate extract) exhibits anti-HSV-1 activity (IC₅₀: 12 μg/mL) comparable to Acyclovir but with lower cytotoxicity (CC₅₀: >200 μg/mL vs. Acyclovir’s CC₅₀: 100 μg/mL) .
  • Harmine (from Peganum harmala) synergizes with Acyclovir, reducing viral replication by 90% in combined therapy .

Biological Activity

Acyclovir acetate, a prodrug of acyclovir, exhibits significant antiviral activity primarily against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and research findings.

Acyclovir is a synthetic acyclic purine nucleoside analog that becomes activated through phosphorylation by viral thymidine kinase. The active form, acyclovir triphosphate, has a higher affinity for viral DNA polymerase than for cellular DNA polymerase, leading to:

  • Inhibition of Viral DNA Synthesis : Acyclovir triphosphate competes with deoxyguanosine triphosphate, incorporating itself into the viral DNA chain and causing premature termination of DNA synthesis.
  • Selective Toxicity : Due to its activation primarily in infected cells, acyclovir exhibits minimal toxicity to uninfected host cells .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important absorption and distribution characteristics:

ParameterValue
Oral Bioavailability 10-20%
Peak Plasma Concentration (Cmax) 593.7-656.5 ng/mL
Time to Peak (Tmax) 1.1 ± 0.4 hours
Volume of Distribution 0.6 L/kg
Protein Binding 9-33%

Acyclovir is poorly absorbed when taken orally, with significant variability in plasma levels depending on the formulation and dosage .

Clinical Efficacy

This compound is primarily used to treat infections caused by HSV-1, HSV-2, and VZV. Its efficacy is well-documented in various clinical settings:

  • Genital Herpes : Acyclovir reduces the duration and severity of symptoms during acute outbreaks and decreases the frequency of recurrences.
  • Herpes Zoster : Early initiation of treatment can significantly reduce pain and hasten healing .

Case Studies

  • HSV Encephalitis : A study involving patients with HSV encephalitis demonstrated that intravenous acyclovir administration improved survival rates significantly compared to supportive care alone .
  • Immunocompromised Patients : Research indicates that while acyclovir is effective in treating HSV infections in immunocompromised patients, resistance can develop, particularly due to mutations in the viral thymidine kinase gene .

Resistance Patterns

Resistance to acyclovir is relatively uncommon in immunocompetent individuals but can occur in immunocompromised patients. Key findings include:

  • Resistance rates are approximately 7% among immunocompromised patients versus 0.27% in healthy adults.
  • Mutations affecting thymidine kinase or DNA polymerase are the primary mechanisms behind resistance .

Adverse Effects

While generally well-tolerated, acyclovir can cause side effects such as:

  • Neurotoxicity : Particularly at high doses or in cases of dehydration.
  • Renal Impairment : Risk of precipitation in renal tubules, necessitating hydration or dose adjustments .

Research Findings

Recent studies have explored various formulations and combinations to enhance the efficacy of acyclovir:

  • Cocrystallization Approaches : Research indicates that cocrystals formed with tartaric acid improve the solubility and dissolution rate of acyclovir compared to the pure drug .
  • Combination Therapies : Studies have shown that combining traditional herbal medicines with acyclovir can enhance antiviral activity against resistant strains of HSV .

Q & A

Basic Research Questions

Q. What validated HPLC methods are recommended for quantifying Acyclovir Acetate in bulk and pharmaceutical formulations?

A reverse-phase HPLC method using a Kromasil ODS C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of acetonitrile and acetate buffer (pH 4.5, 50:50 v/v) at 253 nm detection is widely validated for stability-indicating assays. This method achieves a retention time of ~2.47 min and is suitable for bulk and tablet analysis . Compendial methods also employ potentiometric titration for bulk drug substance quantification .

Q. What impurities are commonly associated with this compound, and how are they identified?

Key impurities include 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate (EP Impurity A), guanine derivatives, and acetylated byproducts. These are identified via HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS). Compendial guidelines specify impurity thresholds and analytical protocols for quantification .

Q. What compendial methods are used for Acyclovir identification and purity testing?

Infrared (IR) spectroscopy and liquid chromatography are standard for identification. Potentiometric titration with 0.1M HCl in anhydrous acetic acid is an official assay method, where 1 mL HCl corresponds to 22.52 mg acyclovir .

Q. How should researchers validate a new stability-indicating HPLC method for Acyclovir?

Validation requires assessing specificity (via forced degradation studies), linearity (e.g., 0.5–15 µg/mL with r² ≥0.999), accuracy (recovery 98–102%), precision (RSD <2%), and robustness (variations in pH, mobile phase ratios). System suitability tests (e.g., tailing factor <2) ensure reproducibility .

Advanced Research Questions

Q. How can HPLC parameters be optimized for Acyclovir analysis in complex biological matrices (e.g., cellular studies)?

Adjust mobile phase composition to reduce matrix interference. For cellular samples, a water:methanol (92:8, pH 2.5) mobile phase at 252 nm improves peak resolution and minimizes co-eluting contaminants . Column temperature modulation (e.g., 25–40°C) and gradient elution further enhance sensitivity.

Q. What strategies resolve discrepancies in retention times across HPLC setups for Acyclovir?

Retention time variability arises from differences in column chemistry (e.g., C18 vs. hypersil ODS) or mobile phase pH (4.5 vs. 3.5). Standardize columns from the same manufacturer, calibrate pH meters rigorously, and use internal standards (e.g., acyclovir-d4) for normalization .

Q. How can co-delivery systems for Acyclovir and other APIs (e.g., tenofovir) be designed to overcome physicochemical incompatibilities?

Polyurethane intravaginal rings (IVRs) with segmented drug-loaded polymers enable independent release kinetics. For example, acyclovir and tenofovir pods coated with sustained-release polymers achieve >28-day release in vivo. Matrix IVRs with lipid-based carriers also improve compatibility .

Q. What kinetic models describe Acyclovir release from novel delivery systems (e.g., niosomes)?

Zero-order kinetics (Q = kt) model drug release from niosomes, where diffusion through the lipid bilayer governs release. For burst release, Higuchi or Korsmeyer-Peppas models may apply, depending on matrix porosity and drug loading .

Q. How can spectral interference from Acyclovir-related compounds be mitigated during UV detection?

Use diode-array detection (DAD) to identify overlapping peaks. For example, EP Impurity G (acetylated derivative) absorbs at 253 nm but elutes later. Employing a longer column (250 mm vs. 150 mm) or adjusting acetonitrile content (e.g., 45:55 v/v) improves separation .

Q. What PICOT framework elements are critical for designing clinical pharmacokinetic studies on Acyclovir?

Define P opulation (e.g., immunocompromised adults), I ntervention (e.g., IV acyclovir 10 mg/kg), C omparison (oral vs. IV), O utcome (plasma AUC₀–24), and T ime (48-hour monitoring). This ensures alignment with regulatory guidelines and reproducibility .

Q. Methodological Notes

  • Data Contradiction Analysis : Compare retention times, detection limits, and recovery rates across studies to identify method-specific biases. For example, mobile phase pH shifts (3.5 vs. 4.5) significantly alter ionization and retention .
  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize HPLC parameters or formulation variables (e.g., lipid:niosome ratio). Include forced degradation (acid/alkaline hydrolysis, oxidation) in stability studies .

Properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHAXLGAKQREIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145470
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102728-64-3
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102728643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Acetoxyethoxymethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[[2-(Acetyloxy)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one
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Record name 9-(2-ACETOXYETHOXYMETHYL)GUANINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Acyclovir Acetate
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Acyclovir Acetate
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